molecular formula C7H6N2 B1526650 4-Aminobenzonitrile-2,3,5,6-d4 CAS No. 1331866-32-0

4-Aminobenzonitrile-2,3,5,6-d4

Cat. No. B1526650
M. Wt: 122.16 g/mol
InChI Key: YBAZINRZQSAIAY-RHQRLBAQSA-N
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Description

4-Aminobenzonitrile-2,3,5,6-d4, also known as 4-aminobenzonitrile-d4, is a chemical compound with the molecular formula C7H6N2 . It has been used as a derivatization reagent in capillary zone electrophoretic analysis of aldoses, ketoses, and uronic acid . It has also been used in the synthesis of methacrylic monomers containing pendant azobenzene structures and polythiophenes containing an azobenzene moiety in the side-chain .


Synthesis Analysis

4-Aminobenzonitrile has been used in the synthesis of methacrylic monomers containing pendant azobenzene structures and polythiophenes containing an azobenzene moiety in the side-chain . It has also been used as a derivatization reagent in capillary zone electrophoretic analysis of aldoses, ketoses, and uronic acid .


Molecular Structure Analysis

The molecular structure of 4-Aminobenzonitrile-2,3,5,6-d4 is characterized by a molecular weight of 122.16 g/mol . The InChI string representation of its structure is InChI=1S/C7H6N2/c8-5-6-1-3-7 (9)4-2-6/h1-4H,9H2/i1D,2D,3D,4D . The compound’s canonical SMILES representation is C1=CC (=CC=C1C#N)N .


Chemical Reactions Analysis

A regioselective synthesis of benzonitriles has been reported via an amino-catalyzed [3+3] benzannulation reaction of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . This reaction can proceed smoothly under mild reaction conditions and without the aid of any metals, additional oxidants, or strong bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Aminobenzonitrile-2,3,5,6-d4 include a molecular weight of 122.16 g/mol . The compound has a topological polar surface area of 49.8 Ų . The compound’s exact mass and monoisotopic mass are both 122.078205184 g/mol .

Scientific Research Applications

Structural and Spectroscopic Studies

Research on the structure and crystal packing of aminobenzonitriles, including 4-Aminobenzonitrile, highlights the significance of the amino group's configuration and its impact on the molecule's properties. Heine et al. (1994) noted the pyramidal character of the amino group in 4-Aminobenzonitrile, influencing the angle between the planes of the amino group and the phenyl ring, which is crucial for understanding molecular interactions and stability (Heine et al., 1994). Additionally, Palafox et al. (2006) conducted a comprehensive study on the IR and Raman spectra of 4-Aminobenzonitrile, providing valuable information on vibrational modes and thermodynamic parameters, essential for materials science and analytical applications (Palafox et al., 2006).

Charge Transfer and Photophysical Behavior

The photophysical behavior and charge transfer mechanisms in aminobenzonitriles, particularly through intramolecular processes, have been a subject of extensive study. Research by Bulliard et al. (1999) explored the spectroscopic consequences of varying the twist angle of the amino group in aminobenzonitrile systems, shedding light on the electronic ground state and excited states, which is crucial for the development of photofunctional materials (Bulliard et al., 1999). Rappoport and Furche (2004) provided a theoretical perspective on photoinduced intramolecular charge transfer in 4-(Dimethyl)aminobenzonitrile, offering insights into dual fluorescence and the excited state's geometric structure, relevant for understanding the fluorescence properties of organic compounds (Rappoport & Furche, 2004).

Solvation and Complex Formation

The interaction of 4-Aminobenzonitrile with solvents and other molecules underlines its potential in studying solvation dynamics and hydrogen bonding. Alejandro et al. (2003) investigated the influence of the aliphatic chain in complexes formed by 4-Aminobenzonitrile with methanol and ethanol, revealing the preferred solvation sites and optimized geometries, which are pertinent in the fields of solution chemistry and molecular interactions (Alejandro et al., 2003).

Safety And Hazards

4-Aminobenzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-amino-2,3,5,6-tetradeuteriobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,9H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAZINRZQSAIAY-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobenzonitrile-2,3,5,6-d4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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